

Application Notes and Protocols for 4-Anilino-4oxobutanoic Acid-d5

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Compound of Interest		
Compound Name:	4-Anilino-4-oxobutanoic Acid-d5	
Cat. No.:	B563091	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilino-4-oxobutanoic Acid-d5 is the deuterium-labeled form of 4-Anilino-4-oxobutanoic acid, a major and inactive metabolite of the histone deacetylase (HDAC) inhibitor, Vorinostat (SAHA). Vorinostat is an anticancer agent approved for the treatment of cutaneous T-cell lymphoma (CTCL) and is under investigation for other malignancies. Due to the critical role of pharmacokinetics in drug efficacy and safety, robust bioanalytical methods are essential for quantifying Vorinostat and its metabolites in biological matrices. **4-Anilino-4-oxobutanoic Acid-d5** serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart in clinical and preclinical studies, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use minimizes variability associated with sample preparation and matrix effects, ensuring data reliability.

Applications

The primary application of **4-Anilino-4-oxobutanoic Acid-d5** is as an internal standard in bioanalytical assays to support:

• Therapeutic Drug Monitoring (TDM): Routine monitoring of Vorinostat metabolite levels in patients to optimize dosing and minimize toxicity.



- Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Vorinostat in clinical trials.
- Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the metabolic profile of Vorinostat.
- Metabolism Studies: Investigating the in vitro and in vivo metabolic pathways of Vorinostat.

Experimental Protocols

Protocol 1: Quantification of 4-Anilino-4-oxobutanoic Acid in Human Serum by LC-MS/MS

This protocol is adapted from established methods for the analysis of Vorinostat and its metabolites.[1]

- 1. Materials and Reagents
- 4-Anilino-4-oxobutanoic Acid (analyte)
- 4-Anilino-4-oxobutanoic Acid-d5 (internal standard)
- Human Serum (drug-free)
- Acetonitrile (HPLC grade)
- Water (LC-MS grade)
- Acetic Acid (LC-MS grade)
- Methanol (HPLC grade)
- 2. Preparation of Stock and Working Solutions
- Stock Solutions (1 mg/mL): Separately weigh and dissolve 4-Anilino-4-oxobutanoic Acid and 4-Anilino-4-oxobutanoic Acid-d5 in methanol.



- Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of
 acetonitrile and water to prepare a series of working standard solutions for calibration curve
 and quality control (QC) samples.
- Internal Standard Working Solution: Dilute the **4-Anilino-4-oxobutanoic Acid-d5** stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 ng/mL.
- 3. Sample Preparation (Protein Precipitation)
- Pipette 100 μL of serum sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
- Add 20 μL of the internal standard working solution (50 ng/mL).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.
- 4. LC-MS/MS Conditions
- LC System: Agilent 1200 series or equivalent
- Column: BDS Hypersil C18, 3 μm, 100 mm x 3 mm[1]
- Mobile Phase A: 0.5% Acetic Acid in Water[1]
- Mobile Phase B: 0.5% Acetic Acid in Acetonitrile[1]



 Gradient: A linear gradient optimized for the separation of the analyte from endogenous interferences.

• Flow Rate: 0.4 mL/min

• Injection Volume: 10 μL

• MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

• Ionization Mode: Positive

• Detection: Selected Reaction Monitoring (SRM)

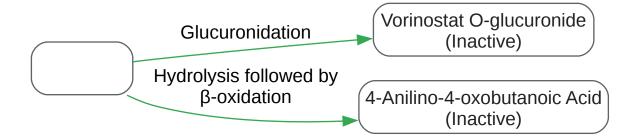
Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

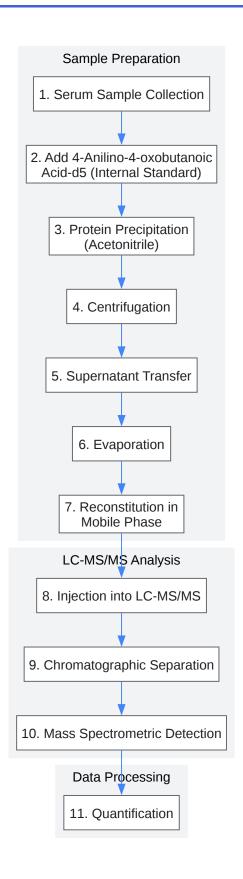
Parameter	Result
Lower Limit of Quantitation (LLOQ)	3.0 ng/mL[1]
Calibration Curve Range	3.0 - 1100 ng/mL
Correlation Coefficient (r²)	>0.99
Inter-day Precision (%CV)	< 15%
Inter-day Accuracy (%)	85 - 115%
Extraction Recovery	> 85%

Visualizations









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References

- 1. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum PubMed [pubmed.ncbi.nlm.nih.gov]
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